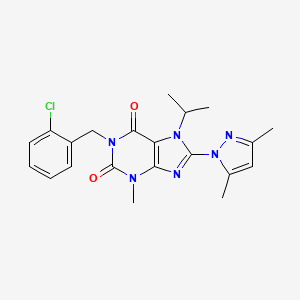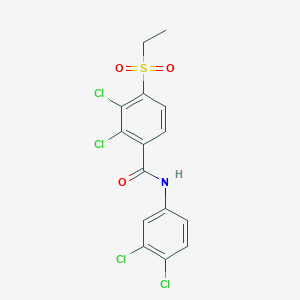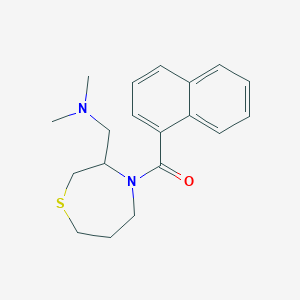![molecular formula C19H19ClN2O5S B2549605 Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate CAS No. 306978-14-3](/img/structure/B2549605.png)
Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate" is a chemical entity that appears to be related to a class of compounds that include various substituted isoxazole derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as probes for biochemical studies.
Synthesis Analysis
The synthesis of related isoxazole derivatives has been explored in the literature. For instance, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate was lithiated and then reacted with various electrophiles to yield 5-functionalized 3-isoxazolyl carboxylic acid derivatives . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate sulfonyl anilino substituent at the relevant position on the isoxazole ring.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be quite complex, as evidenced by the study of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, which displayed hydrogen-bonded supramolecular structures in one, two, and three dimensions . The presence of substituents such as the 4-chlorophenylsulfonyl group in the compound of interest would likely influence its molecular conformation and the potential for intermolecular interactions.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, N-Ethyl-5-phenylisoxazolium 3-sulfonate can be converted to a keto ketenimine and then react with nucleophiles to form stable enamine adducts . This reactivity suggests that the compound may also participate in nucleophilic reactions, potentially leading to the formation of various adducts depending on the reaction conditions and the nucleophiles present.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their substituents. For instance, the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, and complexes with metal ions such as Cu(II), Co(II), and Ni(II) have been prepared . These findings suggest that the compound of interest may also form complexes with metal ions and that its solubility and stability would need to be characterized to understand its behavior in different environments.
Applications De Recherche Scientifique
Biomimetic Synthesis
- Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate has been developed as a high yielding synthesis, suitable for large-scale use. It's a precursor in the proposed biomimetic synthesis of α-cyclopiazonic acid, a process involving the reaction of ethyl acetoacetate with chloroacetyl chloride and hydroxylamine hydrochloride (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Heterocyclic Compound Synthesis
- The compound plays a role in the synthesis of novel heterocyclic compounds. For instance, ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with p-toluenesulfonylhydrazide in DMSO/K2CO3 system to yield new quinoline derivatives (Ukrainets, Tkach, Kravtsova, & Turov, 2009).
Antimicrobial Research
- New derivatives such as 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide, synthesized from related compounds, have been screened for antimicrobial activities, particularly against Candida albicans (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021).
Crystal and Molecular Structure Analysis
- Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and characterized through single crystal X-ray diffraction studies, providing insights into molecular interactions and structure (Achutha et al., 2017).
Cycloaddition Reactions
- This compound is used in 1,3-dipolar cycloaddition reactions, resulting in the formation of isomeric 4(5)-substituted ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates and ethyl 4-(trifluoromethyl) isoxazole-3-carboxylate (Markitanov, Timoshenko, & Shermolovich, 2018).
Antioxidant Research
- Novel derivatives like 3-ethyl 5-methyl2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate have been synthesized and evaluated for their antioxidant activities, contributing to the research in oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).
Anti-tubercular Activity
- Compounds synthesized from related structures have been evaluated for anti-tubercular activity, showing potential in tuberculosis treatment research (Dighe, Mahajan, Maste, & Bhat, 2012).
Propriétés
IUPAC Name |
ethyl 5-[(N-(4-chlorophenyl)sulfonylanilino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-2-26-19(23)18-12-16(27-21-18)13-22(15-6-4-3-5-7-15)28(24,25)17-10-8-14(20)9-11-17/h3-11,16H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSDXWJCICKNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
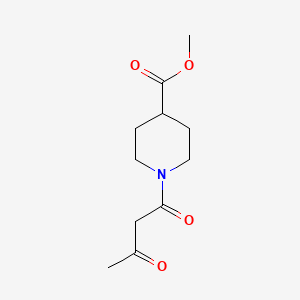
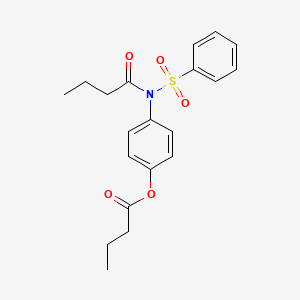
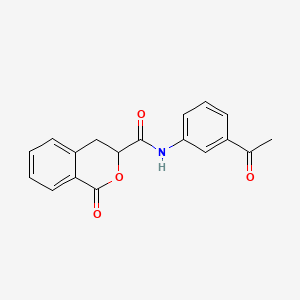
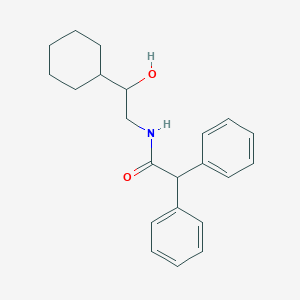
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)
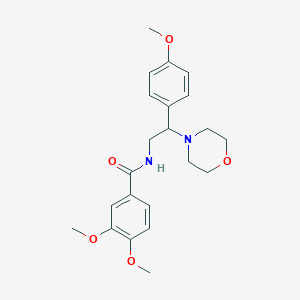
![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)
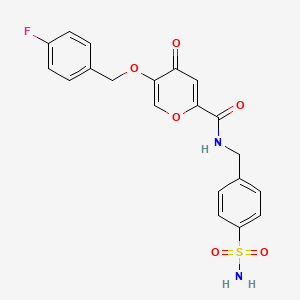
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
